molecular formula C8H8BrN3 B598569 3-Bromo-1-methyl-1H-indazol-6-amine CAS No. 1203181-56-9

3-Bromo-1-methyl-1H-indazol-6-amine

Cat. No.: B598569
CAS No.: 1203181-56-9
M. Wt: 226.077
InChI Key: JVIGJNCYOXHIBK-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indazol-6-amine is a chemical compound with the molecular formula C8H8BrN3 and a molecular weight of 226.07 g/mol It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-indazol-6-amine typically involves the bromination of 1-methyl-1H-indazole followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 3-bromo-1-methyl-1H-indazole. This intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-1H-indazol-6-amine is unique due to the presence of both the bromine atom and the amine group, which allows for diverse chemical modifications and interactions with biological targets. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-bromo-1-methylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-4-5(10)2-3-6(7)8(9)11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIGJNCYOXHIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678483
Record name 3-Bromo-1-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203181-56-9
Record name 3-Bromo-1-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-1H-indazol-6-amine
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